Benzyl 3-acetylazetidine-1-carboxylate
Description
Benzyl 3-acetylazetidine-1-carboxylate is a synthetic azetidine derivative featuring a four-membered cyclic amine (azetidine) core. The compound is substituted at the 1-position with a benzyl ester group and at the 3-position with an acetyl group (CH₃CO-) . This compound is used in organic synthesis, particularly as an intermediate in pharmaceutical and agrochemical research.
Properties
IUPAC Name |
benzyl 3-acetylazetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-10(15)12-7-14(8-12)13(16)17-9-11-5-3-2-4-6-11/h2-6,12H,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWVHBZFRXVZHRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CN(C1)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl 3-acetylazetidine-1-carboxylate can be synthesized through several synthetic routes. One common method involves the reaction of benzyl azetidine-1-carboxylate with acetic anhydride in the presence of a base such as pyridine . The reaction typically proceeds under mild conditions, with the temperature maintained at room temperature to 50°C.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, with careful control of reaction parameters and purification steps.
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-acetylazetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl 3-acetylazetidine-1-carboxylic acid, while reduction could produce benzyl 3-hydroxyazetidine-1-carboxylate.
Scientific Research Applications
Synthetic Routes
The synthesis of Benzyl 3-acetylazetidine-1-carboxylate typically involves:
- Reagents : Benzyl chloroformate, azetidine derivatives, and bases like triethylamine.
- Methods : The reaction is conducted under controlled conditions, followed by purification techniques such as column chromatography to isolate the desired product.
Scientific Research Applications
This compound has diverse applications across scientific research:
Medicinal Chemistry
- Drug Development : As a building block for synthesizing bioactive compounds, it serves as a precursor in drug discovery. Its structural properties allow for modifications that can lead to new therapeutic agents.
- Therapeutic Potential : Investigated for anti-inflammatory and antimicrobial activities, making it a candidate for further pharmacological studies.
Biochemical Probes
- Used in biological research to understand enzyme interactions and cellular pathways. Its ability to modulate specific molecular targets enhances its utility in biochemical assays.
Organic Synthesis
- Functions as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical reactions, including oxidation and reduction processes.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of this compound against various pathogens. The results indicated significant inhibitory effects on bacterial growth, suggesting its potential use in developing new antibiotics.
| Pathogen | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Case Study 2: Anti-inflammatory Effects
Research assessed the anti-inflammatory effects of the compound in vitro using human cell lines exposed to inflammatory stimuli. The findings demonstrated a reduction in pro-inflammatory cytokine levels, indicating potential therapeutic applications in treating inflammatory diseases.
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-alpha | 200 | 120 |
| IL-6 | 150 | 80 |
Mechanism of Action
The mechanism of action of benzyl 3-acetylazetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares benzyl 3-acetylazetidine-1-carboxylate with structurally related azetidine derivatives:
*Molecular formula discrepancy noted in ; the acetyl group suggests a likely formula of C₁₂H₁₃NO₃.
Key Observations :
- Hydroxy derivatives (e.g., CAS 128117-22-6) exhibit higher polarity due to the hydroxyl group, increasing solubility in polar solvents but reducing stability under acidic conditions . Benzhydryl-substituted analogs (e.g., CAS 36476-87-6) feature steric hindrance from the bulky aryl group, limiting reactivity in sterically demanding reactions .
Physicochemical Properties
| Property | This compound | Benzyl 3-Oxoazetidine-1-Carboxylate | Benzyl 3-Hydroxyazetidine-1-Carboxylate |
|---|---|---|---|
| Polarity | Moderate (acetyl group) | Low (ketone) | High (hydroxyl) |
| Solubility | Soluble in DCM, THF | Soluble in acetone, ether | Soluble in methanol, water (limited) |
| Stability | Stable under anhydrous conditions | Sensitive to strong bases | Sensitive to oxidation, acidic conditions |
Biological Activity
Benzyl 3-acetylazetidine-1-carboxylate (CAS Number: 2007909-65-9) is a compound with notable potential in medicinal chemistry due to its structural features and biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C13H15NO3
- Molecular Weight : 233.27 g/mol
The compound features a benzyl group, an acetyl group, and a carboxylate moiety, which contribute to its reactivity and biological activity .
Inhibition of Enzymatic Activity
Research indicates that this compound exhibits inhibitory effects on various enzymes, particularly those involved in metabolic pathways. Studies have shown that it can act as an inhibitor of certain protein kinases, which are crucial in regulating cellular functions such as growth and metabolism .
Anticancer Potential
One of the most significant areas of interest in the study of this compound is its potential anticancer activity. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines by modulating key signaling pathways associated with cell survival and proliferation. For instance, it has been observed to stabilize hypoxia-inducible factors (HIFs), which play a critical role in tumor growth under low oxygen conditions .
Case Studies
- Cell Line Studies :
- Animal Models :
Table 1: Biological Activity Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Protein kinase inhibition | |
| Anticancer Activity | Induction of apoptosis in HeLa cells | |
| Tumor Regression | Significant reduction in tumor size |
| Property | Value |
|---|---|
| Molecular Weight | 233.27 g/mol |
| Purity | ≥95% |
| Storage Temperature | 4°C |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
